molecular formula C7H5BrF2O B012487 4-Bromo-2,6-difluoroanisole CAS No. 104197-14-0

4-Bromo-2,6-difluoroanisole

Cat. No. B012487
M. Wt: 223.01 g/mol
InChI Key: CDOQKISJPOWBKC-UHFFFAOYSA-N
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Description

"4-Bromo-2,6-difluoroanisole" is a compound that belongs to the class of organic compounds known as halogenated anisoles. These are anisoles (methoxybenzenes) that carry one or more halogen atoms on the benzene ring. The presence of bromine and fluorine atoms in specific positions on the benzene ring can significantly affect the compound's reactivity, physical, and chemical properties.

Synthesis Analysis

The synthesis of halogenated anisoles, including compounds similar to "4-Bromo-2,6-difluoroanisole," often involves bromination or fluorination reactions. Continuous, homogeneous, and rapid synthesis techniques in a modular microreaction system have been developed for similar compounds, offering high selectivity and control over byproducts with very short residence times and mild reaction temperatures (Xie et al., 2020).

Molecular Structure Analysis

The molecular structure and conformation of related fluoranisoles have been studied using gas electron diffraction and quantum chemical methods. For example, 4-fluoroanisole and 3,4-difluoroanisole studies have shown single and planar conformers, respectively, providing insight into the effects of fluorination on molecular geometry (Giricheva et al., 2004).

Chemical Reactions and Properties

Research on bromonium ions and their reactions with acceptor olefins sheds light on the types of chemical reactions that brominated compounds, similar to "4-Bromo-2,6-difluoroanisole," might undergo. These studies illustrate the potential for diverse and complex reactivity patterns, including nucleophilic attack mechanisms (Neverov et al., 2003).

Physical Properties Analysis

The effect of fluorination on the conformation of compounds similar to "4-Bromo-2,6-difluoroanisole" has been explored. For instance, the geometric structure and conformation of 2,6-difluoroanisole were determined using gas electron diffraction and quantum chemical calculations, revealing insights into the orientation of methoxy groups and the influence of halogenation on physical properties (Zarembo et al., 2006).

Chemical Properties Analysis

Studies on related brominated and fluorinated compounds provide valuable information on chemical properties such as electrophilic reactivity, synthesis of biologically active intermediates, and interaction with other chemical entities. These insights can be extrapolated to understand the reactivity and chemical behavior of "4-Bromo-2,6-difluoroanisole" (Martin et al., 1995).

Scientific Research Applications

  • Organic Photovoltaic Devices : Liu et al. (2012) demonstrated that 4-bromoanisole effectively controls phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT, improving morphology in polymer-polymer blends (Liu et al., 2012).

  • Photoaffinity Labeling Reagents : Casado et al. (1995) identified that 2,6-difluoro-4-nitroanisole can be used as improved biochemical photoprobes, particularly useful for proteins with good nucleophiles (Casado et al., 1995).

  • DNA Binding Agents : Demircioğlu et al. (2019) reported that a synthesized compound related to 4-Bromo-2,6-difluoroanisole shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Synthesis of CF3-Bearing Azaheterocycles : Usachev et al. (2021) developed a method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, vital for constructing biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

  • Production of Black Fluorane Dye : Xie et al. (2020) achieved 99.5% conversion of 4-bromo-3-methylanisole, a related compound, in a microreaction system. This process is significant for producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).

  • Nephrotoxicity Studies : Hong et al. (2000) found that 3,5-dihaloanilines, similar to 4-Bromo-2,6-difluoroanisole, are more potent nephrotoxicants in vitro than 4-haloaniline isomers. Bromo and iodo substitutions enhance the nephrotoxic potential of aniline (Hong et al., 2000).

  • Synthesis of Diformyl-Trifluoromethylphenol : Leroy et al. (1988) presented a method to synthesize 2,6-diformyl-4-trifluoromethylphenol, highlighting the importance of bromoanisole derivatives in complex syntheses (Leroy et al., 1988).

  • Molecular Conformation Studies : Zarembo et al. (2006) analyzed the conformation of 2,6-difluoroanisole, providing insights into its molecular structure and interactions (Zarembo et al., 2006).

Future Directions

The specific future directions for “4-Bromo-2,6-difluoroanisole” are not detailed in the search results.


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properties

IUPAC Name

5-bromo-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQKISJPOWBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378339
Record name 4-Bromo-2,6-difluoroanisole
Source EPA DSSTox
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Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluoroanisole

CAS RN

104197-14-0
Record name 4-Bromo-2,6-difluoroanisole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluoroanisole
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Record name 4-Bromo-2,6-difluoroanisole
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Synthesis routes and methods I

Procedure details

Methyl iodide (580 TL, 10.06 mmol) and K2CO3 (2.80 g, 20.12 mmol) were added to a solution of 4-bromo-2,6-difluorophenol (1.05 g, 5.03 mmol) in DMF (10 mL) and stirred at rt under Ar for 24 h. Upon completion, ethyl acetate was added and the reaction was washed with 1% HCl (2×20 mL), brine (1×), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (hexane) to afford 4-bromo-2,6-difluoroanisole (747 mg, 67%) as a white solid. See, for example, Chambers, R. D.; et al. J. Fluorine Chem. 2000, 102, 169-174, which is incorporated by reference in its entirety. 1H NMR (CDCl3, 400 MHz) δ 7.06 (m, 2H), 3.97 (q, 3H, J=1.1 Hz). 13C NMR (CDCl3, 100 MHz) δ 155.8, 136.3, 116.2, 113.8, 61.9. LREIMS found for C7H5F2OBr (M+) 223.0.
Quantity
10.06 mmol
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2.8 g
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1.05 g
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10 mL
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Synthesis routes and methods II

Procedure details

Add iodomethane (2.0 ml, 32.1 mmol) dropwise to a suspension of 4-bromo-2,6-difluorophenol (5.90 g, 28.2 mmol) and potassium carbonate (4.40 g, 31.8 mmol) in acetone (50 ml) at room temperature while stirring vigorously. Heat the mixture under reflux overnight. Evaporate acetone and add dichloromethane. Filter through silica eluting the product with dichloromethane/EtOAc. Concentrate to yield the title compound.
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2 mL
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5.9 g
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4.4 g
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50 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Methyl iodide (17.11 g, 0.12 mol) was added at 0° C. to a well stirred suspension of 4-bromo-2,6-difluorophenol (21 g, 0.1 mol; see step (i) above) and K2CO3 (27.78 g, 0.2 mol) in dry acetone (150 mL). Stirring was continued at 60° C. overnight under a nitrogen atmosphere. The reaction mixture was filtered, the solvent was evaporated and the residue was purified by column chromatography over silica gel, using petroleum ether as eluent, to give 11.5 g of the sub-title compound as a colourless liquid.
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17.11 g
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21 g
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27.78 g
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SL Adamski-Werner, SK Palaninathan… - Journal of medicinal …, 2004 - ACS Publications
Analogues of diflunisal, an FDA-approved nonsteroidal antiinflammatory drug (NSAID), were synthesized and evaluated as inhibitors of transthyretin (TTR) aggregation, including …
Number of citations: 287 0-pubs-acs-org.brum.beds.ac.uk
RW Hartmann, A Palusczak, F Lacan… - Journal of Enzyme …, 2004 - Taylor & Francis
Regioselectively fluorinated 1-(naphth-2-ylmethyl)imidazoles 1a–h have been synthesized starting from the corresponding (naphth-2-yl)methanols (2). 2a–d have been obtained by …
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk

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